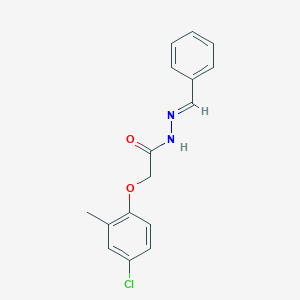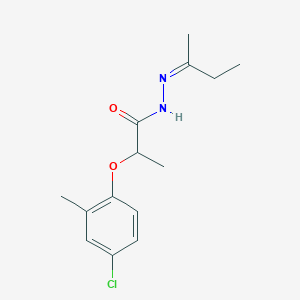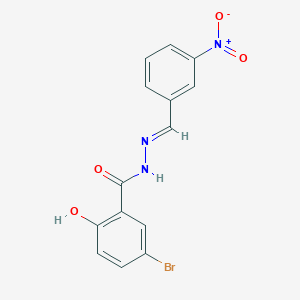
2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether, also known as IPPME, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether is not fully understood. However, it is believed to act on various targets in the body, including the central nervous system, immune system, and cancer cells. 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2, acetylcholinesterase, and N-methyl-D-aspartate receptors.
Biochemical and Physiological Effects:
2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain, enhance cognitive function, and protect against neurodegenerative diseases. 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have a wide range of potential applications. However, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, more research is needed to fully understand its potential side effects and toxicity.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a chemotherapeutic agent for various types of cancer. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether involves the reaction of 4-isonicotinoyl-1-piperazine carboxylic acid with 2-bromo-4'-methoxyacetophenone in the presence of a base. This results in the formation of 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether as a white solid with a melting point of 175-177°C.
Wissenschaftliche Forschungsanwendungen
2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has been shown to have anti-inflammatory and analgesic properties. In neuroscience, 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has been studied for its potential as a neuroprotective agent and for its ability to enhance cognitive function. In cancer research, 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent.
Eigenschaften
Molekularformel |
C17H19N3O2 |
|---|---|
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C17H19N3O2/c1-22-16-5-3-2-4-15(16)19-10-12-20(13-11-19)17(21)14-6-8-18-9-7-14/h2-9H,10-13H2,1H3 |
InChI-Schlüssel |
CMMNSKKHGZXCIL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)

![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)
![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)



![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)

![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide](/img/structure/B230236.png)
